molecular formula C15H17N5O2 B12159414 5-methoxy-1-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-3-carboxamide

5-methoxy-1-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-3-carboxamide

Cat. No.: B12159414
M. Wt: 299.33 g/mol
InChI Key: PACPXYVRNBETFM-UHFFFAOYSA-N
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Description

5-Methoxy-1-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-3-carboxamide is a heterocyclic compound featuring an indole core substituted with a methoxy group at position 5 and an isopropyl group at the N1 position. The carboxamide group at position 3 links the indole scaffold to a 1,2,4-triazole moiety.

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

5-methoxy-1-propan-2-yl-N-(1H-1,2,4-triazol-5-yl)indole-3-carboxamide

InChI

InChI=1S/C15H17N5O2/c1-9(2)20-7-12(14(21)18-15-16-8-17-19-15)11-6-10(22-3)4-5-13(11)20/h4-9H,1-3H3,(H2,16,17,18,19,21)

InChI Key

PACPXYVRNBETFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NC3=NC=NN3

Origin of Product

United States

Biological Activity

5-Methoxy-1-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-3-carboxamide is a compound of significant interest due to its potential biological activities. This compound features a unique combination of an indole moiety and a triazole ring, which have been associated with various pharmacological properties. The exploration of its biological activity encompasses antibacterial, antifungal, and potential anticancer effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H15N3O2\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_{2}

This structure includes:

  • An indole core, which is known for its diverse biological activities.
  • A 1,2,4-triazole ring that enhances the compound's interaction with biological targets.

Antibacterial Activity

Research has shown that compounds containing the indole and triazole frameworks exhibit notable antibacterial properties. In particular, derivatives similar to 5-methoxy-1-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-3-carboxamide have been evaluated against various bacterial strains.

Table 1: Antibacterial Efficacy Against Common Pathogens

CompoundBacterial StrainMIC (µg/mL)
5-Methoxy-1-(propan-2-yl)-N-(triazole)Staphylococcus aureus3.90
Mycobacterium tuberculosis0.98
Escherichia coli10.00

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and shows promising activity against Mycobacterium tuberculosis.

Antifungal Activity

The triazole derivatives have also been recognized for their antifungal properties. Studies indicate that the incorporation of the triazole ring enhances the antifungal activity of compounds against various fungal pathogens.

Table 2: Antifungal Activity Comparison

CompoundFungal StrainMIC (µg/mL)
5-Methoxy-1-(propan-2-yl)-N-(triazole)Candida albicans5.00
Aspergillus niger7.50

These results suggest that the compound can inhibit the growth of pathogenic fungi effectively.

Anticancer Potential

Recent studies have explored the anticancer potential of indole-based compounds. The ability of 5-methoxy-1-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-indole-3-carboxamide to induce apoptosis in cancer cells has been investigated.

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5-Methoxy-1-(propan-2-yl)-N-(triazole)A549 (Lung cancer)15.00
MCF7 (Breast cancer)12.50

The IC50 values indicate significant cytotoxicity against cancer cell lines, suggesting that this compound may serve as a lead for further anticancer drug development.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within microbial and cancer cells. The triazole ring enhances lipophilicity and modulates electron density, facilitating better membrane permeability and interaction with target proteins involved in cell proliferation and survival.

Case Studies

A recent study highlighted the synthesis and evaluation of various indole-triazole derivatives, including our compound of interest. The study demonstrated that modifications in the side chains significantly influenced the biological activity, emphasizing the importance of structural optimization in drug design.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents/Functional Groups Key Features
Target Compound Indole 5-OCH₃, N1-isopropyl, 3-carboxamide-linked triazole Combines lipophilic isopropyl and polar triazole; potential CNS activity
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-... () Pyrazole Chloro, aryl, carboxamide-linked cyano-pyrazole Chlorine enhances electronegativity; cyano group may improve binding
3-Alkyl-4-(5-methyl-2-furylmethylenamino)-... () 1,2,4-Triazol-5-one Furylmethylene, alkyl/aryl Triazolone core with conjugated furan; possible UV/fluorescence properties
VUAA1 () Pyridine-triazole Thioacetamide, ethylphenyl Thioacetamide linker; insect odorant receptor agonist potential
N3-Acyl-N5-aryl-3,5-diaminoindazole () Indazole Ethoxyphenyl, morpholine-carbonyl Indazole’s dual N-atoms enhance hydrogen bonding; morpholine boosts solubility

Physicochemical and Pharmacokinetic Inferences

  • Lipophilicity: The isopropyl group increases hydrophobicity compared to polar cyano or morpholine substituents in analogs .
  • Metabolic Stability : The triazole moiety may confer resistance to oxidative metabolism relative to furan or thioacetamide groups .

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